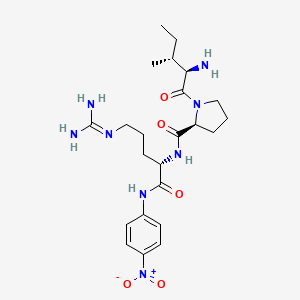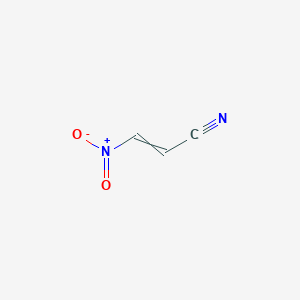
3-Nitroprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitroprop-2-enenitrile is an organic compound characterized by the presence of a nitro group and a nitrile group attached to a propene backbone. This compound is part of the broader class of conjugated nitroalkenes, which are known for their reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Nitroprop-2-enenitrile can be synthesized through several methods. One common approach involves the condensation of aromatic α-ketoaldehyde with nitromethane, followed by dehydration of the resulting nitro alcohols . Another method includes the nitration of alkenes or gem-dihaloalkenes, followed by dehydrohalogenation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and dehydration processes. These methods are optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Nitroprop-2-enenitrile undergoes various chemical reactions, including:
Cycloaddition Reactions: It participates in [3+2] cycloaddition reactions with azides and ylides.
Diels-Alder Reactions: It can react with dienes to form bicyclic compounds.
Common Reagents and Conditions:
Cycloaddition: N-Methylazomethine ylide in boiling benzene.
Diels-Alder: Cyclopentadiene under mild conditions.
Major Products:
Cycloaddition: 3-cyano-1-methyl-3-nitro-4-phenylpyrrolidine.
Diels-Alder: Stereoisomeric nitrosubstituted bicyclo[2.2.1]hept-5-enes.
Scientific Research Applications
3-Nitroprop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a substrate in cycloaddition and Diels-Alder reactions to synthesize complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for imaging hypoxic tumors.
Medicine: Studied for its role in developing models of neurodegenerative diseases like Huntington’s disease.
Mechanism of Action
The mechanism of action of 3-Nitroprop-2-enenitrile involves its reactivity as an electrophile in cycloaddition and Diels-Alder reactions. The nitro group enhances its electrophilic character, facilitating reactions with nucleophiles. In biological systems, similar compounds like 3-Nitropropionic acid inhibit mitochondrial complex II, leading to oxidative stress and neuronal damage .
Comparison with Similar Compounds
3-Nitropropionic Acid: A mitochondrial toxin used in neurodegenerative disease models.
3-Bromo-3-nitroprop-2-en-1-ones: Synthesized through halogenation and dehydrohalogenation strategies.
Uniqueness: 3-Nitroprop-2-enenitrile is unique due to its dual functional groups (nitro and nitrile), which confer distinct reactivity patterns compared to other nitroalkenes. Its ability to participate in both cycloaddition and Diels-Alder reactions makes it a versatile compound in synthetic organic chemistry .
Properties
CAS No. |
76954-16-0 |
|---|---|
Molecular Formula |
C3H2N2O2 |
Molecular Weight |
98.06 g/mol |
IUPAC Name |
3-nitroprop-2-enenitrile |
InChI |
InChI=1S/C3H2N2O2/c4-2-1-3-5(6)7/h1,3H |
InChI Key |
ZOUMVPUOPZHYPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=C[N+](=O)[O-])C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


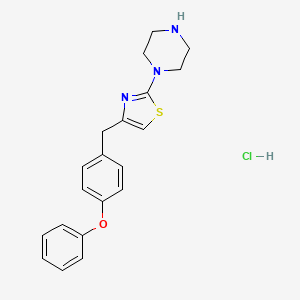
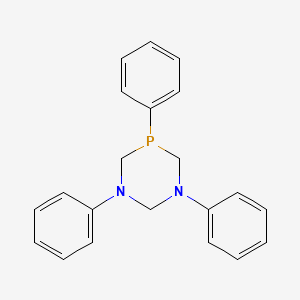

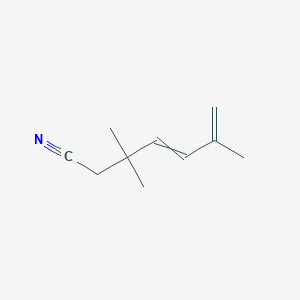
![3,18-Dihydroxy-13-methoxy-7-methyl-6,25-dioxahexacyclo[12.11.0.02,11.04,9.015,24.017,22]pentacosa-1(14),2,4(9),10,12,15(24),17(22),18,20-nonaene-5,16,23-trione](/img/structure/B14453286.png)
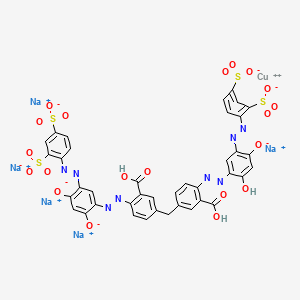
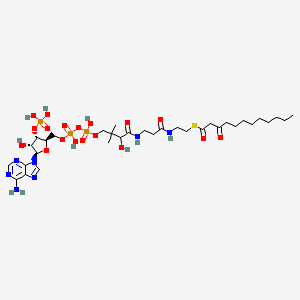


![N,N'-Naphthalene-1,5-diylbis[N'-(2-ethylhexyl)urea]](/img/structure/B14453314.png)

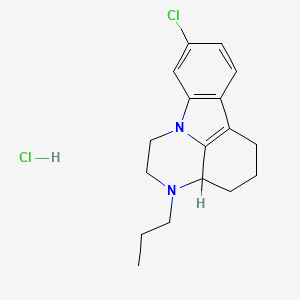
![1-[2-(Methanesulfonyl)ethyl]aziridine-2-carbonitrile](/img/structure/B14453326.png)
